2-(4-fluorophenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide
Overview
Description
2-(4-fluorophenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide is a chemical compound that belongs to the class of hydrazide derivatives. It has gained significant attention in the scientific community due to its potential applications in drug development.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide involves the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. The compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is known to be overactivated in cancer cells. It also inhibits the NF-κB pathway, which plays a crucial role in the survival and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. The compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs).
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(4-fluorophenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide in lab experiments is its high potency and selectivity towards cancer cells. The compound has been shown to have minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on 2-(4-fluorophenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide. One of the areas of interest is the development of novel drug delivery systems that can improve the solubility and bioavailability of the compound. Another direction is the investigation of the compound's potential applications in combination therapy with other anticancer drugs. Further studies are also needed to elucidate the compound's mechanism of action and its effects on various signaling pathways involved in cancer cell growth and proliferation.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in cancer therapy. Its high potency and selectivity towards cancer cells make it a promising candidate for further research. The synthesis method has been optimized, and the compound's mechanism of action and biochemical and physiological effects have been extensively studied. However, further studies are needed to explore its potential applications in combination therapy and to develop novel drug delivery systems that can improve its solubility and bioavailability.
Scientific Research Applications
2-(4-fluorophenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide has been extensively studied for its potential applications in drug development. Several studies have reported its anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. The compound has also shown promising results in inhibiting the growth and proliferation of cancer cells by inducing apoptosis.
properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O3/c22-17-9-11-18(12-10-17)26-15-21(25)24-23-14-16-5-4-8-20(13-16)27-19-6-2-1-3-7-19/h1-14H,15H2,(H,24,25)/b23-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYYUPGSCOWDLU-OEAKJJBVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NNC(=O)COC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/NC(=O)COC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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